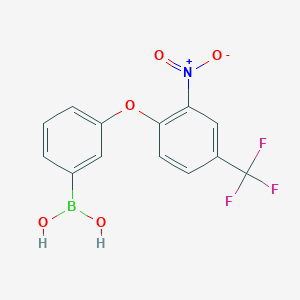

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

Vue d'ensemble

Description

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H9BF3NO5 and a molecular weight of 327.02 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

The synthesis of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid typically involves the reaction of 3-(2-nitro-4-(trifluoromethyl)phenoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound.

Analyse Des Réactions Chimiques

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is as a building block in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the incorporation of complex functional groups into organic molecules, making it a valuable tool for chemists aiming to synthesize pharmaceuticals and other complex organic compounds.

- Mechanism Overview :

- Oxidative Addition : The boronic acid reacts with an organic halide in the presence of a palladium catalyst.

- Transmetalation : The aryl group from the boronic acid is transferred to the palladium.

- Reductive Elimination : The final product is formed by the elimination of the palladium complex.

Medicinal Chemistry

Potential Drug Development

The compound's unique functional groups suggest possible therapeutic applications. The nitro group may influence interactions with biological targets, while the trifluoromethyl group can enhance metabolic stability.

- Biological Activity Studies : Research indicates that boronic acids can interact with diols and other biomolecules, potentially inhibiting enzymatic activity or modulating cellular pathways. For instance, this compound may inhibit serine proteases by forming covalent bonds with active site residues.

Material Science

Advanced Materials Development

Boronic acids are increasingly being utilized in materials science for designing polymers and advanced materials with specific functionalities. The incorporation of this compound into polymer matrices can lead to materials with enhanced properties, such as self-healing capabilities or improved electronic characteristics.

- Applications in Organic Electronics : The compound's electronic properties make it suitable for applications in organic electronics, where it can be used to develop novel conductive materials.

-

Synthesis of Biaryl Compounds :

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as a coupling partner . -

Inhibition Studies on Enzymes :

Investigations into the compound's interaction with serine proteases revealed that it could effectively inhibit enzyme activity through covalent bonding at the active site. This finding supports its potential as a lead compound in drug discovery .

Mécanisme D'action

The mechanism of action of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the trifluoromethyl group can influence the compound’s electronic properties, and the boronic acid moiety can participate in coupling reactions. These functional groups interact with molecular targets and pathways in different ways, depending on the specific application .

Comparaison Avec Des Composés Similaires

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain chemical reactions.

(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group but lacks the nitro and phenoxy groups, resulting in different reactivity and applications.

(3-Nitrophenyl)boronic acid: Contains a nitro group but lacks the trifluoromethyl and phenoxy groups, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.

Activité Biologique

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a compound of interest due to its unique structural features, which include a trifluoromethyl group and a nitro substituent. These groups are known to enhance biological activity through various mechanisms, including enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H9BF3NO5

- Molecular Weight : 327.021 g/mol

- CAS Number : 957062-58-7

- Structure : The compound contains a boronic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, which can inhibit their activity. This property is particularly relevant in the context of proteases and other hydrolases.

- Antimicrobial Activity : The presence of the nitro group is associated with increased antimicrobial potency. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, 5-trifluoromethyl-2-formylphenylboronic acid showed moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 100 |

Case Studies

- Leishmania Inhibition : A related study found that compounds with similar structures inhibited Leishmania amazonensis with an EC50 value of 19 µM, showcasing potential in treating leishmaniasis .

- Anticancer Potential : Research has indicated that boronic acids can interact with androgen receptors, potentially leading to new treatments for hormone-sensitive cancers. The modification of the nitro group to a boronic acid moiety could enhance binding affinity and specificity for these receptors .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and nitro groups significantly influences the biological activity of phenylboronic acids. Studies suggest that these modifications can enhance solubility, stability, and interaction with biological targets .

Propriétés

IUPAC Name |

[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BF3NO5/c15-13(16,17)8-4-5-12(11(6-8)18(21)22)23-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSSHRQLWIRFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672883 | |

| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-94-8 | |

| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.